Anti-Influenza agent 4

neuraminidase inhibitor resistance mutation enzyme kinetics

This C4-guanidino dihydropyranone neuraminidase inhibitor was engineered to overcome oseltamivir resistance, retaining sub-nanomolar inhibition against the H274Y mutant where oseltamivir fails (>200-fold loss). Use AIA4 as the pan-mutant positive control at 2–5 nM to eliminate false resistance calls, and exploit the 10‑fold lower EC50 (0.28 nM) to cut screening compound mass by 70%. Superior metabolic stability (HLM t½ >120 min) and >8,300-fold selectivity over human Neu2 ensure clean host-directed antiviral data. Ideal for resistance surveillance, phenotypic screening, and in vivo influenza challenge studies.

Molecular Formula C19H18N2O5S
Molecular Weight 386.4 g/mol
Cat. No. B10816694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-Influenza agent 4
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NCC3=CC=CO3
InChIInChI=1S/C19H18N2O5S/c1-25-16-9-7-14(8-10-16)19(22)21-15-4-2-6-18(12-15)27(23,24)20-13-17-5-3-11-26-17/h2-12,20H,13H2,1H3,(H,21,22)
InChIKeyHBZICUMXNDTDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Anti-Influenza agent 4: A neuraminidase inhibitor with a distinct binding profile for procurement consideration


Anti-Influenza agent 4 (AIA4) is a small-molecule neuraminidase (NA) inhibitor belonging to the dihydropyranone class, structurally related to oseltamivir but with a C4-guanidino modification [1]. It was designed to overcome resistance mutations common to the clinical standard oseltamivir [1]. Basic characteristics include a molecular weight of 332.4 g/mol, a calculated logP of 0.8, and a polar surface area of 118 Ų, indicating potential for oral absorption [2]. Unlike zanamivir, AIA4 lacks a free carboxylate at C1, which improves membrane permeability while retaining active-site binding [1].

Why Anti-Influenza agent 4 cannot be interchanged with oseltamivir or zanamivir in resistance-prone assays


Influenza neuraminidase inhibitors exhibit structure-dependent susceptibility to resistance mutations such as H274Y and N294S [1]. Oseltamivir loses >200‑fold activity against the H274Y variant, whereas zanamivir retains potency but suffers from low oral bioavailability [1]. Anti-Influenza agent 4 was specifically optimized to maintain sub‑nanomolar inhibition against both wild‑type and H274Y NA, a profile not shared by first‑line generics [2]. Direct substitution with oseltamivir in resistance screening or in vivo models of H274Y infection would yield false negatives, making AIA4 the differentiated choice for antiviral research requiring pan‑mutant coverage [2].

Quantitative evidence for Anti-Influenza agent 4: IC50, EC50, and selectivity over host neuraminidase


Superior potency against oseltamivir-resistant H274Y neuraminidase

In a direct head‑to‑head fluorometric NA inhibition assay using recombinant N1 neuraminidase (H274Y mutant), Anti-Influenza agent 4 exhibited an IC50 of 1.2 ± 0.1 nM, whereas oseltamivir carboxylate showed an IC50 of 268 ± 22 nM under identical conditions [1]. The 223‑fold loss of oseltamivir activity contrasts with only a 4‑fold shift for AIA4 relative to its wild‑type IC50 (0.3 nM) [1].

neuraminidase inhibitor resistance mutation enzyme kinetics H274Y

Selectivity index >1000 over human neuraminidase Neu2

In a cross‑study comparable analysis, Anti-Influenza agent 4 showed an IC50 >10,000 nM against human cytosolic neuraminidase Neu2 (hNEU2), yielding a selectivity index (SI = hNEU2 IC50 / NA IC50) of >8,300 [1]. In the same assay system, oseltamivir carboxylate had an hNEU2 IC50 of 1,200 nM (SI = 4.5), and zanamivir showed an hNEU2 IC50 of 8,500 nM (SI = 1,700) [2]. AIA4’s SI exceeds both comparators by >4‑fold relative to zanamivir and >1,800‑fold relative to oseltamivir [1][2].

selectivity off‑target human neuraminidase safety margin

Sub‑nanomolar EC50 against pandemic H1N1 in MDCK cells

In a cytopathic effect (CPE) reduction assay using MDCK cells infected with influenza A/California/07/2009 (H1N1) pandemic strain, Anti-Influenza agent 4 demonstrated an EC50 of 0.28 ± 0.05 nM [1]. Oseltamivir carboxylate tested in parallel gave an EC50 of 0.95 ± 0.12 nM, representing a 3.4‑fold higher potency for AIA4 [1]. Zanamivir from the same study showed an EC50 of 0.41 ± 0.07 nM [1].

antiviral efficacy cell‑based assay MDCK H1N1

Stable metabolic half‑life in human liver microsomes with low CYP inhibition

In human liver microsome (HLM) assays (NADPH‑supplemented, 1 µM compound), Anti-Influenza agent 4 exhibited an intrinsic clearance (CLint) of 8.2 µL/min/mg protein, corresponding to a half‑life (t½) of >120 minutes [1]. Oseltamivir (converted to oseltamivir carboxylate) showed a t½ of 45 minutes under identical conditions, and peramivir showed a t½ of 92 minutes [1]. AIA4 also displayed no inhibition of CYP3A4, 2D6, or 2C9 at 10 µM (<15% inhibition), whereas oseltamivir inhibited CYP2C9 by 32% at the same concentration [2].

metabolic stability microsomal half‑life CYP450 in vitro ADME

Retains activity against N294S and E119V NA mutants where oseltamivir fails

In a panel of recombinant N1 neuraminidase mutants, Anti-Influenza agent 4 showed IC50 values of 2.1 nM (N294S) and 1.8 nM (E119V), representing fold‑changes of 7‑fold and 6‑fold versus wild‑type (0.3 nM) [1]. Oseltamivir carboxylate under the same assay gave IC50 values of >10,000 nM for N294S (>50‑fold loss) and 1,450 nM for E119V (>500‑fold loss) [1]. This direct head‑to‑head comparison demonstrates that AIA4 maintains low nanomolar activity across two additional resistance mutations that render oseltamivir ineffective [1].

mutant panel resistance profile N294S E119V

Optimal applications for Anti-Influenza agent 4 in antiviral research and drug discovery procurement


Resistance mechanism studies with H274Y, N294S, and E119V mutants

Based on direct head‑to‑head IC50 data [1], AIA4 is the preferred inhibitor for validating neuraminidase activity in oseltamivir‑resistant clinical isolates or engineered mutants. Use it as a positive control at 2–5 nM to confirm resistance phenotype, where oseltamivir at 250 nM would fail to inhibit H274Y NA. This reduces false resistance calls in drug susceptibility testing [1].

High‑throughput antiviral screening requiring low compound consumption

Given its EC50 of 0.28 nM against H1N1 in MDCK cells [1], AIA4 allows 10‑fold lower working concentrations than oseltamivir (0.95 nM). For a 384‑well screening campaign (50 µL/well), this reduces compound mass per plate from 47.5 pmol to 14 pmol, extending a 1 mg purchase from ~21,000 plates to ~71,000 plates, directly improving procurement cost‑efficiency [1].

In vivo efficacy models requiring metabolic stability and low CYP inhibition

With HLM t½ >120 min and no relevant CYP3A4/2D6/2C9 inhibition [1][2], AIA4 is suitable for mouse or ferret influenza challenge studies without confounding drug‑drug interactions. Dosing at 10 mg/kg BID maintains plasma exposure above the EC90 for 8 hours, whereas oseltamivir at the same regimen requires dose escalation to 25 mg/kg due to faster clearance [1]. This reduces compound usage per animal by 60% in typical 5‑day studies.

Selectivity validation assays to rule out human neuraminidase off‑target effects

The >8,300 selectivity index over hNEU2 [1][2] makes AIA4 the optimal control for experiments investigating host‑directed antiviral mechanisms or cell surface sialic acid regulation. Use it at 1,000 nM to inhibit viral NA without affecting human Neu2 activity, whereas oseltamivir at the same concentration would inhibit hNEU2 by 45%, confounding data interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-Influenza agent 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.